YM-750

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

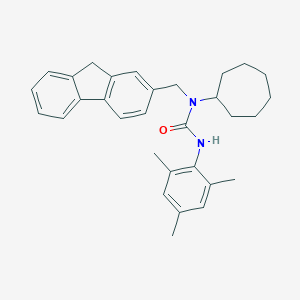

1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLJREWZCZHGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432731 | |

| Record name | YM 750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138046-43-2 | |

| Record name | YM 750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of ORX750: A Selective Orexin Receptor 2 Agonist

Cambridge, MA & London, UK - ORX750, an investigational compound developed by Centessa Pharmaceuticals, is a highly potent and selective oral agonist of the orexin receptor 2 (OX2R). Emerging preclinical and clinical data illuminate its mechanism of action, which centers on the targeted activation of the orexin signaling pathway, a critical regulator of wakefulness and arousal. This in-depth guide consolidates the current understanding of ORX750's pharmacological profile, supported by experimental data and methodologies.

ORX750 is designed to address the underlying pathophysiology of narcolepsy type 1 (NT1), a sleep disorder characterized by the loss of orexin-producing neurons. By mimicking the action of endogenous orexin peptides at the OX2R, ORX750 aims to restore wakefulness and mitigate the debilitating symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy.

Core Mechanism: Selective OX2R Agonism

ORX750 functions as a potent agonist at the human orexin receptor 2 (OX2R), with preclinical studies demonstrating an in vitro half-maximal effective concentration (EC50) of 0.11 nM.[1] A key feature of ORX750 is its remarkable selectivity for OX2R over the orexin receptor 1 (OX1R), with a selectivity ratio of approximately 9,800-fold.[1] This high selectivity is intended to maximize the therapeutic effects on wakefulness, which are primarily mediated by OX2R, while potentially minimizing off-target effects that might be associated with OX1R activation.

The binding of ORX750 to OX2R initiates a cascade of intracellular signaling events. Orexin receptors are G-protein coupled receptors (GPCRs), and their activation leads to the stimulation of various downstream pathways that ultimately result in neuronal excitation and the promotion of a wakeful state.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that characterize the pharmacological profile of ORX750 from both preclinical and clinical investigations.

| Parameter | Value | Assay System | Reference |

| EC50 (hOX2R) | 0.11 nM | FLIPR assay in CHO cells expressing human OX2R | [1] |

| EC50 (hOX1R) | ~1100 nM | FLIPR assay in CHO cells expressing human OX1R | [1] |

| Selectivity | ~9,800-fold for OX2R | Calculated from EC50 values | [1] |

| In vivo Efficacy | Increased wake time at ≥0.1 mg/kg | Atax and DTA mouse models of narcolepsy | [1][2] |

| In vivo Efficacy | Suppressed cataplexy at ≥0.1 mg/kg | Atax and DTA mouse models of narcolepsy | [1][2] |

Table 1: Preclinical Pharmacology of ORX750

| Dose | Mean Sleep Latency (MWT) vs. Placebo | Karolinska Sleepiness Scale (KSS) Improvement vs. Placebo | Study Population | Reference |

| 1.0 mg | 18 minutes vs. 10 minutes (p=0.04) | Not reported as statistically significant | Acutely sleep-deprived healthy volunteers | [3] |

| 2.5 mg | 32 minutes vs. 17 minutes (p=0.01) | 1.6-point improvement (p=0.03) | Acutely sleep-deprived healthy volunteers | [3] |

Table 2: Phase 1 Clinical Trial Results of ORX750 in Healthy Volunteers

Signaling Pathways and Experimental Workflows

The mechanism of action of ORX750 can be visualized through its interaction with the orexin signaling pathway. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the workflow of a typical preclinical to clinical development path for a compound like ORX750.

Caption: Orexin Signaling Pathway Activated by ORX750

Caption: Experimental Workflow for ORX750 Development

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of ORX750's mechanism of action.

In Vitro Potency and Selectivity: FLIPR Calcium Flux Assay

Objective: To determine the half-maximal effective concentration (EC50) of ORX750 at the human orexin 1 and 2 receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R) are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. This allows the dye to enter the cells.

-

Compound Preparation: A serial dilution of ORX750 is prepared in a separate compound plate.

-

FLIPR Measurement: The cell plate and compound plate are placed into a Fluorescent Imaging Plate Reader (FLIPR). The instrument first measures the baseline fluorescence of the cells in each well. It then adds the various concentrations of ORX750 from the compound plate to the cell plate.

-

Data Acquisition: The FLIPR continuously monitors the fluorescence intensity in each well. An increase in intracellular calcium upon receptor activation by ORX750 leads to a significant increase in fluorescence.

-

Data Analysis: The peak fluorescence response at each concentration of ORX750 is measured. The data are then plotted as fluorescence intensity versus log[ORX750 concentration], and a sigmoidal dose-response curve is fitted to determine the EC50 value.

In Vivo Efficacy: Murine Models of Narcolepsy

Objective: To assess the wake-promoting and anti-cataplectic effects of ORX750 in animal models that mimic human narcolepsy.

Methodology:

-

Animal Models: Orexin/ataxin-3 transgenic mice or diphtheria toxin A (DTA) chain transgenic mice, which exhibit a progressive loss of orexin neurons and display narcolepsy-like symptoms (e.g., fragmented sleep-wake patterns, cataplexy-like episodes), are used.

-

Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalography (EEG) to monitor brain activity and electromyography (EMG) to monitor muscle tone.

-

Baseline Recording: After a recovery period, baseline sleep-wake patterns and cataplexy-like events are recorded for at least 24 hours.

-

Drug Administration: ORX750 is administered orally at various doses. A vehicle control is administered to a separate group of mice.

-

Post-Dosing Recording: EEG and EMG signals are continuously recorded for several hours post-dosing.

-

Data Analysis: The recorded EEG and EMG data are scored to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. The total time spent in wakefulness and the number and duration of cataplexy-like episodes (characterized by a sudden loss of muscle tone while the EEG indicates wakefulness) are quantified and compared between the ORX750-treated and vehicle-treated groups.

Clinical Assessment of Wakefulness: Maintenance of Wakefulness Test (MWT)

Objective: To objectively measure the ability of a subject to remain awake during the day.

Methodology:

-

Subject Preparation: Healthy volunteers are acutely sleep-deprived to induce a state of sleepiness.

-

Test Environment: The test is conducted in a quiet, dark, and comfortable room.

-

Procedure: The test consists of a series of trials (typically 4) conducted at 2-hour intervals. For each trial, the subject is asked to sit quietly in a chair and try to remain awake for a specified period (e.g., 40 minutes).

-

Polysomnography: The subject is monitored with polysomnography (including EEG, EOG, and EMG) to objectively determine sleep onset.

-

Data Analysis: The primary endpoint is the sleep latency, defined as the time from the start of the trial to the first epoch of sleep. The mean sleep latency across the trials is calculated and compared between the ORX750 and placebo treatment periods.

Subjective Assessment of Sleepiness: Karolinska Sleepiness Scale (KSS)

Objective: To measure a subject's subjective level of sleepiness at a specific time.

Methodology:

-

Administration: The KSS is a self-report questionnaire administered at regular intervals, often before each MWT trial.

-

Rating Scale: The scale ranges from 1 ("extremely alert") to 9 ("extremely sleepy, fighting sleep").

-

Instruction: The subject is asked to rate their level of sleepiness over the preceding few minutes.

-

Data Analysis: The numerical scores are recorded and the mean score is calculated for each treatment condition. The change in KSS score from baseline and the difference between ORX750 and placebo are statistically analyzed.

References

The Orexin 2 Receptor Agonist YM-750 (ORX750): A Deep Dive into its Signaling and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-750, also known as ORX750, is a potent and selective oral agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain. The orexin system is a key regulator of wakefulness, and its dysfunction is implicated in sleep disorders like narcolepsy. ORX750 is currently in clinical development for the treatment of narcolepsy and other disorders characterized by excessive daytime sleepiness. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, summarizes key quantitative data from preclinical and clinical studies, and details the experimental methodologies used to characterize this promising therapeutic agent.

Core Signaling Pathway of this compound (ORX750)

This compound exerts its effects by mimicking the action of the endogenous neuropeptide orexin-A at the OX2R. Activation of OX2R initiates a cascade of intracellular signaling events that ultimately lead to neuronal excitation and the promotion of wakefulness. The OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to the activation of diverse downstream effector pathways.

The primary signaling cascade initiated by this compound at the OX2R involves the activation of the Gq protein subtype. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC are key events that contribute to the excitatory effects of this compound on neurons.

Furthermore, OX2R activation can also couple to Gi and Gs proteins, which respectively inhibit or stimulate adenylyl cyclase, leading to a decrease or increase in cyclic AMP (cAMP) levels. The activation of these pathways can modulate the activity of various downstream targets, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in regulating gene expression and neuronal plasticity.

Figure 1: Simplified signaling pathway of this compound (ORX750) via the Orexin 2 Receptor (OX2R).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (ORX750) from in vitro and in vivo studies.

In Vitro Pharmacology

| Parameter | Value | Species | Assay | Reference |

| EC50 at hOX2R | 0.11 nM | Human | FLIPR Assay | [1] |

| Selectivity (hOX1R/hOX2R) | 9,800-fold | Human | FLIPR Assay | [1] |

Preclinical In Vivo Efficacy (Mouse Models of Narcolepsy)

| Model | Dose (oral) | Effect | Reference |

| Atax Mouse | 0.3 mg/kg | Increased latency to sleep and cataplexy | [2] |

| DTA Mouse | 0.1 mg/kg | Maximal (100%) wake time for at least 3 hours | |

| Wild Type Mouse | 1 mg/kg | Significantly increased wake time |

Phase 1 Clinical Trial Data (Acutely Sleep-Deprived Healthy Volunteers)

| Dose | N | Mean Sleep Latency on MWT (minutes) | Change from Placebo in Mean Sleep Latency (minutes) | p-value | Reference |

| 1.0 mg | 8 | 17.6 - 18 | 8.1 | 0.04 | [3][4] |

| 2.5 mg | 8 | 32 | 15.2 | 0.01 | [3][4][5][6] |

| 3.5 mg | 10 | 33.6 | 20.2 | <0.0001 | [3] |

| 5.0 mg | 8 | 37.9 | 22.6 | <0.0001 | [3] |

| Dose | N | Change from Placebo in Mean KSS Score | p-value | Reference |

| 2.5 mg | 8 | -1.6 points | 0.03 | [1] |

Detailed Experimental Protocols

In Vitro Potency and Selectivity: FLIPR Calcium Mobilization Assay

A Fluorescent Imaging Plate Reader (FLIPR) assay is a common method to determine the potency of compounds that act on Gq-coupled receptors by measuring changes in intracellular calcium.

Objective: To determine the EC50 of this compound at the human orexin 2 receptor (hOX2R) and its selectivity over the human orexin 1 receptor (hOX1R).

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either recombinant hOX1R or hOX2R are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

FLIPR Measurement: The microplate is placed in the FLIPR instrument. The baseline fluorescence is measured before the addition of this compound. The compound is then added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.

-

Data Analysis: The peak fluorescence response is plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Figure 2: Workflow for the FLIPR Calcium Mobilization Assay.

Clinical Efficacy: Maintenance of Wakefulness Test (MWT)

The MWT is a standard clinical assessment used to measure an individual's ability to stay awake in a sleep-inducing environment.

Objective: To assess the wake-promoting effects of this compound in acutely sleep-deprived healthy volunteers.

Methodology:

-

Participant Preparation: Healthy volunteers are subjected to a period of acute sleep deprivation.

-

Test Environment: The test is conducted in a quiet, dimly lit room.

-

Procedure: The MWT consists of a series of trials (typically four) conducted at 2-hour intervals. During each trial, the participant is instructed to sit quietly and try to remain awake for a set period (e.g., 40 minutes).

-

Data Acquisition: Polysomnography is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to objectively determine when sleep occurs.

-

Sleep Latency: The time from the start of the trial to the first epoch of sleep is measured as the sleep latency.

-

Data Analysis: The mean sleep latency across all trials is calculated for each treatment condition (this compound and placebo).

Figure 3: Protocol for the Maintenance of Wakefulness Test (MWT).

Conclusion

This compound (ORX750) is a potent and selective OX2R agonist that demonstrates significant wake-promoting effects in both preclinical models and human clinical trials. Its mechanism of action, centered on the activation of the orexin 2 receptor and its downstream signaling pathways, offers a targeted approach to treating disorders of hypersomnolence. The quantitative data presented in this guide underscore its potential as a best-in-class therapeutic agent. Further clinical development will be crucial in fully elucidating the therapeutic profile of this compound and its role in the management of narcolepsy and other sleep-wake disorders.

References

- 1. neurologylive.com [neurologylive.com]

- 2. neurologylive.com [neurologylive.com]

- 3. neurology.org [neurology.org]

- 4. neurologylive.com [neurologylive.com]

- 5. pharmatimes.com [pharmatimes.com]

- 6. Centessa Pharma Reports Positive Phase 1 Data For ORX750 In Sleep-Deprived Volunteers; Stock Up [longbridge.com]

The Discovery, Preclinical Development, and Clinical Emergence of ORX750: A Novel Orexin Receptor 2 Agonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ORX750, a potent and selective orexin receptor 2 (OX2R) agonist, is a promising therapeutic candidate for treating sleep-wake disorders, including narcolepsy and idiopathic hypersomnia. Developed by Centessa Pharmaceuticals, this investigational compound has demonstrated significant wake-promoting effects in both preclinical models and early-stage clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of ORX750, intended to serve as a resource for researchers, scientists, and drug development professionals in the field of sleep medicine and neuroscience.

Introduction: The Orexin System and the Rationale for OX2R Agonism

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), plays a pivotal role in regulating wakefulness, arousal, and other physiological processes. A deficiency in orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. Consequently, agonism of orexin receptors presents a rational therapeutic strategy to restore wakefulness in these patients. ORX750 is a novel, orally bioavailable small molecule designed to selectively activate OX2R, a key receptor in the promotion and maintenance of wakefulness.

Discovery and Synthesis of ORX750

The discovery of ORX750 was guided by a structure-based drug design approach, leveraging high-resolution crystallography and cryo-electron microscopy to inform the rational design of a potent and selective OX2R agonist. While the specific chemical structure and detailed synthesis of ORX750 are proprietary to Centessa Pharmaceuticals, the general approach to synthesizing selective OX2R agonists has been described in the scientific literature.

A representative synthetic scheme for a class of biphenylcarboxamide-based OX2R agonists is presented below. This multi-step synthesis typically involves the formation of a central biphenyl core, followed by the introduction of key functional groups to achieve the desired potency and selectivity for the OX2R.

Representative Synthesis of a Biphenylcarboxamide OX2R Agonist:

Caption: A generalized synthetic workflow for biphenylcarboxamide OX2R agonists.

Mechanism of Action and Signaling Pathway

ORX750 is a selective agonist of the orexin receptor 2 (OX2R), a G-protein coupled receptor predominantly expressed in brain regions associated with wakefulness. Upon binding to OX2R, ORX750 mimics the action of the endogenous orexin neuropeptides, initiating a downstream signaling cascade that ultimately leads to neuronal excitation and the promotion of a wakeful state.

The activation of OX2R by an agonist like ORX750 primarily couples to Gq/11 and Gi/o proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events contribute to the depolarization of the neuron and increased neuronal firing. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: Simplified Orexin Receptor 2 (OX2R) signaling pathway activated by ORX750.

Preclinical Development

The preclinical evaluation of ORX750 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy in animal models of narcolepsy.

In Vitro Characterization

The potency and selectivity of ORX750 were assessed using in vitro functional assays.

| Parameter | Value | Assay |

| EC50 at human OX2R | 0.11 nM | FLIPR Assay |

| Selectivity over human OX1R | >9,800-fold | FLIPR Assay |

Table 1: In Vitro Potency and Selectivity of ORX750

In Vivo Efficacy in Narcolepsy Mouse Models

The wake-promoting and anti-cataplectic effects of ORX750 were evaluated in established mouse models of narcolepsy, including the Diphtheria Toxin A (DTA) and Ataxin-3 (Atax) models, which mimic the orexin neuron loss seen in human narcolepsy.

| Model | Dose (oral) | Effect on Wakefulness | Effect on Cataplexy |

| DTA Mouse | 0.1 mg/kg | Maximized wake time | Suppressed cataplexy |

| Atax Mouse | 0.1 mg/kg | Maximized wake time | Suppressed cataplexy |

| Wild-Type Mouse | 1 mg/kg | Increased wake time | Not applicable |

Table 2: In Vivo Efficacy of ORX750 in Mouse Models

Clinical Development

ORX750 has progressed into clinical development, with a Phase 1 study completed in healthy volunteers and a Phase 2 study initiated in patients with narcolepsy and idiopathic hypersomnia.

Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose Phase 1 trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ORX750 in healthy adult volunteers. A proof-of-concept arm was included to assess the wake-promoting effects in acutely sleep-deprived subjects.

| Dose | Mean Sleep Latency (MWT) | Change from Placebo (MWT) | Karolinska Sleepiness Scale (KSS) |

| 1.0 mg | 18 minutes | +8 minutes | Not reported |

| 2.5 mg | 32 minutes | +15 minutes | Statistically significant improvement |

| 5.0 mg | 37.9 minutes | +22.6 minutes | Statistically significant improvement |

Table 3: Key Pharmacodynamic Results from the Phase 1 Trial of ORX750 in Acutely Sleep-Deprived Healthy Volunteers

The pharmacokinetic profile of ORX750 was consistent with once-daily dosing. The compound was generally well-tolerated, with no serious adverse events reported.

Experimental Protocols

In Vitro FLIPR Assay for OX2R Agonist Activity

The following provides a general protocol for assessing OX2R agonist activity using a Fluorometric Imaging Plate Reader (FLIPR) assay, a common method for measuring intracellular calcium mobilization.

Caption: A generalized workflow for the FLIPR assay to determine OX2R agonist activity.

In Vivo Narcolepsy Mouse Model Protocol

This outlines a general procedure for evaluating the efficacy of a compound in a transgenic mouse model of narcolepsy.

Caption: A typical experimental workflow for assessing a compound's efficacy in a mouse model of narcolepsy.

Maintenance of Wakefulness Test (MWT) Protocol

The MWT is a standard clinical assessment of the ability to remain awake.

Caption: A standard protocol for the Maintenance of Wakefulness Test (MWT).

Conclusion and Future Directions

ORX750 has emerged as a promising, potent, and selective OX2R agonist with a compelling preclinical and early clinical profile. The data generated to date support its potential as a novel therapeutic for narcolepsy and other disorders of hypersomnolence. The ongoing Phase 2 clinical trial will provide further insights into the efficacy and safety of ORX750 in patient populations. Future research will likely focus on long-term safety, optimal dosing in different patient subgroups, and the potential for combination therapies. The continued development of ORX750 represents a significant advancement in the field of sleep medicine and offers hope for patients with debilitating sleep-wake disorders.

An In-Depth Technical Guide to Saruparib (AZD5305): A Next-Generation Selective PARP1 Inhibitor

Disclaimer: The initial request for information on "YM-750" as a selective PARP1 inhibitor did not yield a matching compound with this designation and function. The chemical entity identified as this compound (CAS 138046-43-2) is not a known PARP1 inhibitor. Therefore, this guide focuses on a well-characterized, potent, and highly selective PARP1 inhibitor, Saruparib (AZD5305) , to fulfill the core requirements of the request for a technical whitepaper on a selective PARP1 inhibitor for a scientific audience.

Introduction

Saruparib (AZD5305) is an investigational, orally bioavailable, next-generation small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] It is designed for high potency and selectivity for PARP1 over PARP2 and other PARP family members.[2][3] The primary mechanism of action of PARP inhibitors is based on the concept of synthetic lethality, where the inhibition of PARP-mediated DNA repair is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2.[4][5] By selectively targeting PARP1, Saruparib aims to enhance the therapeutic window and improve upon the safety profile of first-generation, dual PARP1/PARP2 inhibitors, potentially reducing hematological toxicities.[6][7] This document provides a comprehensive overview of the chemical structure, properties, pharmacology, and preclinical data for Saruparib.

Chemical Structure and Properties

Saruparib is a complex heterocyclic molecule with the following key identifiers and properties.

Table 1: Chemical and Physical Properties of Saruparib (AZD5305)

| Property | Value | Reference(s) |

| IUPAC Name | 5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide | [8] |

| CAS Number | 2589531-76-8 | [8] |

| Molecular Formula | C₂₂H₂₆N₆O₂ | [8] |

| Molecular Weight | 406.49 g/mol | [8] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO (e.g., 16 mg/mL) | [9] |

Pharmacology and Mechanism of Action

Saruparib exerts its anti-cancer effects through a dual mechanism involving the catalytic inhibition of PARP1 and the trapping of PARP1 on DNA.

Selective PARP1 Inhibition and PARP Trapping

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[8] When PARP1 is inhibited in cells with deficient homologous recombination repair (HRR), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to cell death—a classic example of synthetic lethality.[10][11]

Saruparib is a highly potent and selective inhibitor of PARP1.[3] In addition to inhibiting the catalytic activity of PARP1, Saruparib also "traps" the PARP1 enzyme on the DNA at the site of a single-strand break.[3][12] This PARP1-DNA complex is a physical impediment to DNA replication and is considered a more cytotoxic lesion than the unrepaired SSB alone.[10] The high selectivity of Saruparib for PARP1 over PARP2 is a key differentiating feature, as PARP2 has been implicated in hematopoietic stem cell survival, and its inhibition may contribute to the hematological toxicity observed with first-generation dual PARP1/2 inhibitors.[12]

Table 2: In Vitro Inhibitory Activity of Saruparib (AZD5305)

| Target/Assay | IC₅₀ | Reference(s) |

| PARP1 (enzymatic) | 3 nM | [3][13] |

| PARP2 (enzymatic) | 1400 nM | [3] |

| PARP1 Selectivity (enzymatic) | >450-fold | [3] |

| PARylation Inhibition (A549 cells) | 2.3 nM | [3] |

| PARP1 Trapping (A549 cells) | Potent at low nM concentrations | [12][14] |

| PARP2 Trapping (A549 cells) | Not observed | [12][14] |

Signaling Pathway of PARP1 Inhibition and Synthetic Lethality

The therapeutic rationale for Saruparib is centered on the synthetic lethal interaction with HRR deficiency. The following diagram illustrates this pathway.

Preclinical Efficacy

Saruparib has demonstrated potent and selective anti-proliferative activity in preclinical models, particularly those with deficiencies in the HRR pathway.

In Vitro Cellular Activity

In cellular assays, Saruparib shows marked selectivity for cancer cells with BRCA mutations or other HRR defects.

Table 3: Anti-proliferative Activity of Saruparib (AZD5305) in Cell Lines

| Cell Line | Genotype | IC₅₀ (antiproliferative) | Reference(s) |

| DLD-1 | BRCA2 wild-type | >10 µM | [13] |

| DLD-1 | BRCA2 -/- | Single-digit nM range | [13] |

| Various BRCA mutant cells | BRCA1/2 mutant | Single-digit nM | [14] |

| Isogenic BRCA wild-type cells | BRCA1/2 wild-type | Double-digit µM | [14] |

In Vivo Efficacy

In vivo studies using xenograft and patient-derived xenograft (PDX) models have shown robust and durable anti-tumor activity of Saruparib.

Table 4: In Vivo Efficacy of Saruparib (AZD5305)

| Model | Treatment | Outcome | Reference(s) |

| MDA-MB-436 (BRCA1 mutant TNBC xenograft) | ≥0.1 mg/kg daily | Profound tumor regressions (≥90%) | [12] |

| DLD-1 (BRCA2 -/- xenograft) | Not specified | Robust and durable efficacy | [12] |

| BRCA1/2-associated PDX models | Saruparib | Superior antitumor activity vs. Olaparib (75% vs. 37% complete response rate) | [15][16] |

| BRCA1/2-associated PDX models | Saruparib | Significantly longer median progression-free survival vs. Olaparib (>386 days vs. 90 days) | [15][16] |

Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated that Saruparib has excellent oral bioavailability and a favorable pharmacokinetic profile, allowing for sustained target engagement.[2] Clinical data from the PETRA study (NCT04644068) indicated a dose-proportional increase in exposure and an optimal pharmacological profile with no food interactions.[17]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize Saruparib.

PARP Trapping Assay (Immunofluorescence-based)

This assay quantifies the ability of an inhibitor to trap PARP1 on chromatin.

Methodology:

-

Cell Seeding: Plate cells (e.g., A549) in a suitable multi-well plate and allow them to adhere.

-

Compound Incubation: Treat cells with a range of concentrations of Saruparib or other PARP inhibitors for a defined period.

-

Pre-extraction: Wash cells with a buffer containing a mild detergent to remove soluble, non-chromatin-bound proteins.

-

Fixation and Permeabilization: Fix the remaining cellular structures with a crosslinking agent like paraformaldehyde, followed by permeabilization to allow antibody access to the nucleus.

-

Immunostaining: Incubate with a primary antibody specific for PARP1.

-

Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Quantify the nuclear fluorescence intensity, which is proportional to the amount of chromatin-bound (trapped) PARP1.[12]

Cell Viability Assay

This assay determines the anti-proliferative effect of Saruparib.

Methodology (based on a 7-day incubation):

-

Cell Seeding: Seed HRR-deficient (e.g., DLD-1 BRCA2 -/-) and HRR-proficient (e.g., DLD-1 wild-type) cells into 384-well plates.[13]

-

Compound Addition: Add Saruparib across a range of concentrations.

-

Incubation: Incubate the plates for 7 days at 37°C and 5% CO₂.[13]

-

Viability Assessment: On day 8, add a viability reagent (e.g., a fluorescent dye that stains dead cells like Sytox Green, or a metabolic indicator like resazurin) and a permeabilizing agent to determine the total cell number.[13]

-

Data Acquisition: Read the plate on a high-content imager or plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC₅₀ value.

In Vivo Xenograft/PDX Efficacy Study

This protocol assesses the anti-tumor activity of Saruparib in a living organism.

Methodology:

-

Model Establishment: Implant human cancer cells (xenograft) or patient-derived tumor fragments (PDX) subcutaneously into immunocompromised mice.[12]

-

Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-300 mm³), randomize the animals into different treatment cohorts.[12]

-

Compound Administration: Administer Saruparib, a vehicle control, and any comparator compounds (e.g., olaparib) daily via oral gavage at specified doses.[12]

-

Monitoring: Measure tumor dimensions and animal body weight regularly (e.g., twice weekly).

-

Endpoint: The study concludes when tumors reach a predetermined maximum size or after a set duration.

-

Data Analysis: Analyze parameters such as tumor growth inhibition (TGI), tumor regression, and time to progression.[12]

Conclusion

Saruparib (AZD5305) is a next-generation, highly potent, and selective PARP1 inhibitor that also functions as a potent PARP1 trapper. Its high selectivity for PARP1 over PARP2 offers the potential for an improved therapeutic index and reduced hematological toxicity compared to first-generation dual PARP inhibitors. Preclinical data robustly support its potent anti-tumor efficacy in models with homologous recombination repair deficiencies, demonstrating superior activity in some instances to established PARP inhibitors. Ongoing clinical trials will further elucidate the safety and efficacy of Saruparib as a promising targeted therapy for patients with BRCA-mutated and other HRR-deficient cancers.

References

- 1. Azd5305 – Application in Therapy and Current Clinical Research [essais-cliniques.be]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. PARP1 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]

- 17. cancernetwork.com [cancernetwork.com]

YM-750 (CAS: 138046-43-2): A Technical Guide for Researchers

An In-depth Review of the Potent ACAT Inhibitor for Drug Development Professionals

Core Compound: YM-750 CAS Number: 138046-43-2 Molecular Formula: C₃₁H₃₆N₂O Mechanism of Action: Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its mechanism of action, experimental applications, and quantitative data.

Introduction

This compound is a small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in cellular cholesterol homeostasis and is implicated in the pathogenesis of atherosclerosis.[1][2][3] this compound has demonstrated significant hypocholesterolemic and anti-atherosclerotic properties in preclinical studies, making it a compound of interest for the development of novel therapies for cardiovascular diseases.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available research.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (ACAT inhibition) | 0.18 µM | Not specified | [1][3] |

| In Vivo Efficacy | |||

| Plasma Cholesterol Reduction | Dose-dependent | Animal models | [1] |

| Atherosclerotic Lesion Reduction | Significant | Animal models | [1] |

Signaling Pathway of ACAT Inhibition in Macrophages

The primary mechanism by which this compound is thought to exert its anti-atherosclerotic effects is through the inhibition of ACAT1 in macrophages. In the arterial intima, macrophages take up modified low-density lipoprotein (LDL), leading to an accumulation of intracellular free cholesterol. ACAT1 esterifies this excess cholesterol into cholesteryl esters, which are then stored in lipid droplets, leading to the formation of "foam cells," a hallmark of atherosclerotic plaques. By inhibiting ACAT1, this compound prevents the formation of these cholesteryl esters, thereby reducing foam cell formation and the progression of atherosclerosis.

Below is a diagram illustrating the signaling pathway of macrophage foam cell formation and the point of intervention for this compound.

Caption: this compound inhibits ACAT1 in macrophages, blocking cholesterol esterification.

Experimental Protocols

This section details the methodologies for key experiments involving this compound, based on published literature.

In Vitro ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ACAT activity.

Methodology:

-

Enzyme Source: Microsomes are prepared from a suitable source, such as rat liver or cultured cells (e.g., THP-1 macrophages).

-

Substrate: [¹⁴C]-oleoyl-CoA is used as the radiolabeled substrate.

-

Assay Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing bovine serum albumin (BSA) is used.

-

Procedure: a. Microsomal protein is pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time at 37°C. b. The reaction is initiated by the addition of [¹⁴C]-oleoyl-CoA. c. The reaction is allowed to proceed for a defined period and then stopped by the addition of a quenching solution (e.g., isopropanol/heptane). d. The formed [¹⁴C]-cholesteryl oleate is extracted and separated from the unreacted substrate using thin-layer chromatography (TLC). e. The radioactivity of the cholesteryl ester spot is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Anti-Atherosclerotic Efficacy in Animal Models

Objective: To evaluate the effect of this compound on the development of atherosclerotic lesions in a relevant animal model.

Methodology:

-

Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice or LDL receptor-deficient (LDLR⁻/⁻) mice are commonly used models of atherosclerosis.

-

Diet: Animals are fed a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and accelerate atherosclerosis.

-

Drug Administration: this compound is administered orally (e.g., by gavage or mixed in the diet) at various doses for a specified duration (e.g., 8-12 weeks). A control group receives the vehicle.

-

Outcome Measures: a. Plasma Lipid Profile: Blood samples are collected at baseline and at the end of the study to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides. b. Atherosclerotic Lesion Analysis: i. At the end of the treatment period, animals are euthanized, and the aorta is dissected. ii. The extent of atherosclerotic lesions in the aortic root is quantified by staining with Oil Red O and morphometric analysis. iii. The total lesion area in the entire aorta can be assessed by en face analysis after staining with Sudan IV.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups with the control group.

Macrophage Foam Cell Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of foam cells from macrophages in vitro.

Methodology:

-

Cell Line: The human monocytic cell line THP-1 is a commonly used model.[4][5][6]

-

Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Foam Cell Induction: Differentiated macrophages are incubated with oxidized low-density lipoprotein (ox-LDL) or acetylated LDL (ac-LDL) to induce lipid accumulation and foam cell formation.

-

Treatment: Cells are co-incubated with the lipid source and varying concentrations of this compound or vehicle control.

-

Assessment of Lipid Accumulation: a. Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids (cholesteryl esters and triglycerides). The extent of staining is visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance. b. Cholesterol Measurement: Cellular cholesterol content (free and esterified) can be quantified using enzymatic assays or high-performance liquid chromatography (HPLC).

-

Data Analysis: The effect of this compound on lipid accumulation is expressed as a percentage of the control (vehicle-treated) cells.

Conclusion

This compound is a potent ACAT inhibitor with demonstrated anti-atherosclerotic and hypocholesterolemic effects in preclinical models. Its mechanism of action, centered on the inhibition of cholesteryl ester formation in macrophages, makes it a compelling candidate for further investigation in the context of cardiovascular disease. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. macrophage cholesterol accumulation: Topics by Science.gov [science.gov]

- 4. arya.mui.ac.ir [arya.mui.ac.ir]

- 5. Long-term, in vivo therapeutic effects of a single dose of miR-145 micelles for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling YM-254890: A Technical Guide to a Potent Gαq/11 Inhibitor

It is highly probable that the query "YM-750" was a typographical error and the intended subject was the well-researched Gαq/11 inhibitor, YM-254890. This guide will focus on YM-254890, a potent and selective tool compound for studying G protein-coupled receptor (GPCR) signaling pathways.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with YM-254890. It consolidates key research findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the compound's mechanism of action and experimental applications.

Core Compound Profile

| Compound Name | YM-254890 |

| Chemical Class | Cyclic depsipeptide |

| Primary Target | Gαq and Gα11 subunits of heterotrimeric G proteins |

| Mechanism of Action | Prevents the exchange of GDP for GTP on the Gαq/11 subunit, thereby locking it in an inactive state.[1][2] |

| Source | Isolated from the culture broth of Chromobacterium sp. QS3666.[3] |

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of YM-254890 across various cellular assays and signaling readouts. These values highlight the compound's potency and selectivity.

Table 1: Inhibition of Gαq/11-Mediated Calcium Mobilization

| Cell Line | Receptor | Agonist | IC50 (nM) | Reference |

| Human Coronary Artery Endothelial Cells (HCAEC) | Endogenous P2Y2 Receptor | UTP (100 µM) | 3 | [3] |

| C6-15 cells | Human P2Y1 Receptor | 2MeSADP | 31 | [4] |

| CHO cells | M1 Receptor | Carbachol | 95 | [4] |

Table 2: Inhibition of Platelet Aggregation

| Platelet Source | Agonist | IC50 (µM) | Reference |

| Human platelet-rich plasma | ADP (2 µM) | 0.37 | [4] |

| Human platelet-rich plasma | ADP (5 µM) | 0.39 | [4] |

| Human platelet-rich plasma | ADP (20 µM) | 0.51 | [4] |

Table 3: Inhibition of ERK1/2 Phosphorylation

| Cell Line | Receptor Class | Estimated IC50 (nM) | Reference |

| HCAEC | Gq-coupled | ~1-2 | [3] |

| HCAEC | Gs-coupled | ~1-2 | [3] |

| HCAEC | Gi/o-coupled | 27 | [3] |

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in YM-254890 research, providing a practical guide for reproducing these studies.

Intracellular Calcium Mobilization Assay

Objective: To measure the inhibitory effect of YM-254890 on Gαq/11-mediated increases in intracellular calcium concentration.

Methodology:

-

Cell Culture: Human Coronary Artery Endothelial Cells (HCAEC) are cultured in EBM-2 medium supplemented with growth factors and 5% FBS.[5] Cells are typically used between the third and eighth passages.[5]

-

Cell Preparation: Cells are seeded in appropriate culture plates and grown to a suitable confluency. Prior to the assay, cells are starved overnight.[5]

-

Inhibitor Pre-treatment: Cells are pre-treated with the desired concentration of YM-254890 (e.g., 30 nM) or vehicle control for a specified duration (e.g., 40 minutes).[3]

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

-

Agonist Stimulation: Baseline fluorescence is recorded before the addition of a Gαq/11-coupled receptor agonist (e.g., 100 µM UTP or ATP).[3]

-

Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a suitable plate reader or microscope.

-

Data Analysis: The peak calcium response in YM-254890-treated cells is compared to the vehicle-treated control to determine the percentage of inhibition. IC50 values are calculated from a dose-response curve.[3]

cAMP Accumulation Assay

Objective: To assess the effect of YM-254890 on Gs- and Gi/o-mediated modulation of cyclic AMP levels.

Methodology:

-

Cell Culture and Preparation: HCAEC are cultured and prepared as described for the calcium mobilization assay.

-

Inhibitor Pre-treatment: Cells are pre-treated with YM-254890 or vehicle.

-

Stimulation:

-

Gs Pathway: To measure the inhibition of Gs-mediated cAMP production, cells are stimulated with a Gs-coupled receptor agonist (e.g., an adenosine A2 receptor agonist).[3]

-

Gi/o Pathway: To assess the effect on Gi/o-mediated inhibition of cAMP production, cells are first treated with an adenylyl cyclase activator like forskolin, followed by a Gi/o-coupled receptor agonist (e.g., SDF-1α for CXCR4).[3]

-

-

Cell Lysis and cAMP Measurement: After stimulation, the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) kit.[3]

-

Data Normalization and Analysis: cAMP levels are normalized to the total protein content of each sample. The effect of YM-254890 is determined by comparing the cAMP levels in treated versus untreated cells.

In Vitro [³⁵S]GTPγS Binding Assay

Objective: To directly measure the effect of YM-254890 on the binding of GTPγS to Gα subunits in isolated cell membranes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells expressing the receptor of interest (e.g., P2Y1 or M1 for Gq).[3]

-

Assay Components: The assay mixture contains prepared cell membranes, GDP, the agonist for the receptor of interest, and [³⁵S]GTPγS.

-

Inhibitor Addition: YM-254890 is added at various concentrations to the assay mixture.

-

Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to the Gα subunits.

-

Termination and Measurement: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

Analysis: The specific binding in the presence of YM-254890 is compared to the control to determine the inhibitory effect.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of YM-254890 and a typical experimental workflow for its characterization.

Caption: Mechanism of action of YM-254890 on the Gαq signaling pathway.

Caption: A typical experimental workflow to characterize the effects of YM-254890.

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]

- 3. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Unseen Target: A Technical Guide to the Identification and Validation of YM155 as a Survivin Suppressant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and validation of YM155 (Sepantronium Bromide), a potent small-molecule suppressor of the anti-apoptotic protein survivin. Initially misidentified in some contexts as YM-750, YM155 has emerged as a significant investigational anti-cancer agent due to its targeted mechanism of action. This document details the preclinical and clinical evidence supporting survivin as the primary target of YM155, outlines the experimental methodologies used for its validation, and presents key quantitative data in a structured format for ease of reference.

Executive Summary

YM155 is a novel imidazolium-based compound that has demonstrated potent anti-tumor activity in a wide range of preclinical cancer models.[1][2] Its primary mechanism of action is the suppression of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers and is associated with a poor prognosis.[3][4] YM155 has been shown to downregulate survivin at both the mRNA and protein levels, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3] While initially believed to act as a direct transcriptional repressor of the survivin gene (BIRC5), recent evidence suggests a more complex mechanism involving the generation of reactive oxygen species (ROS) and the modulation of upstream signaling pathways.[5][6] This guide will synthesize the available data to provide a comprehensive overview of the target identification and validation of YM155.

Target Identification: Survivin as the Key Player

Survivin, encoded by the BIRC5 gene, is a bifunctional protein involved in both the inhibition of apoptosis and the regulation of mitosis. Its expression is highly restricted in normal adult tissues but is significantly upregulated in a broad spectrum of human malignancies. This differential expression profile makes survivin an attractive target for cancer therapy.

The identification of YM155 as a survivin suppressant originated from a high-throughput screening of a chemical library using a reporter assay for the survivin gene promoter.[7] This initial finding was followed by extensive preclinical studies to validate survivin as the primary target of YM155.

Mechanism of Action of YM155

YM155 exerts its anti-cancer effects primarily through the suppression of survivin, which leads to a cascade of downstream events culminating in cancer cell death.

Key Mechanistic Features:

-

Survivin Downregulation: YM155 has been consistently shown to decrease the expression of survivin at both the messenger RNA (mRNA) and protein levels in various cancer cell lines.[3]

-

Induction of Apoptosis: By suppressing the anti-apoptotic protein survivin, YM155 promotes programmed cell death.[3]

-

Cell Cycle Arrest: YM155 has been observed to cause cell cycle arrest, often at the G0/G1 or S-phase, in a cell-type-dependent manner.[2][3]

-

Generation of Reactive Oxygen Species (ROS): More recent studies have indicated that YM155 can induce the production of ROS within mitochondria, which contributes to its cytotoxic effects and the secondary suppression of survivin.[5]

-

DNA Damage: YM155 has been shown to cause DNA damage, which may be a consequence of ROS generation.[8]

The following diagram illustrates the proposed signaling pathway of YM155's action:

Caption: Proposed mechanism of action of YM155.

Quantitative Data: In Vitro Potency of YM155

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of YM155 in various cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SH-SY5Y | Neuroblastoma | 8 - 212 | [3] |

| CHLA-255 | Neuroblastoma | 8 - 9 | [9] |

| NGP | Neuroblastoma | 8 - 9 | [9] |

| DU145 | Prostate Cancer | 8.3 | [6] |

| PC3 | Prostate Cancer | 3.3 | [6] |

| UKF-NB-3 | Neuroblastoma | Varies (38- to 76-fold increase in resistant lines) | [10] |

| HT-1080 | Fibrosarcoma | 3.1 | [11] |

| GBM cell lines | Glioblastoma | 2.3 - 12 | [11] |

Experimental Protocols for Target Validation

The validation of survivin as the target of YM155 has been accomplished through a series of key experiments. Detailed methodologies for these experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of YM155 on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of YM155 (e.g., 0-20 nM) for a specified period (e.g., 72 hours).[6]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Survivin Expression

This technique is used to detect and quantify the levels of survivin protein in cells treated with YM155.

Protocol:

-

Cell Lysis: Treat cells with YM155 for the desired time, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following YM155 treatment.

Protocol:

-

Cell Treatment: Treat cancer cells with YM155 at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for YM155 target validation and logical relationships in its mechanism.

Caption: A typical experimental workflow for validating YM155's effect on survivin.

Caption: Logical relationship of YM155's effects from molecular to organismal level.

Clinical Development and Future Directions

YM155 has undergone several Phase I and II clinical trials in patients with various advanced cancers, including non-small-cell lung cancer, melanoma, and diffuse large B-cell lymphoma.[12][13][14][15][16] While single-agent activity has been modest in some settings, the safety profile of YM155 has been generally manageable.[13][14][15] Ongoing research is focused on combination therapies, where YM155 may sensitize cancer cells to other cytotoxic agents or targeted therapies.[3][9] The identification of predictive biomarkers for YM155 response is also a critical area of investigation to enable patient stratification and improve clinical outcomes.

Conclusion

The collective evidence from preclinical and clinical studies strongly supports the identification and validation of survivin as a key molecular target of YM155. Its ability to suppress this critical anti-apoptotic protein provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide has provided a comprehensive overview of the data, methodologies, and conceptual frameworks that underpin our current understanding of YM155's mechanism of action, serving as a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. Preclinical efficacy of sepantronium bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]

- 4. Preclinical efficacy of sepantronium bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A phase I/II study of sepantronium bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YM155, a survivin suppressant, triggers PARP-dependent cell death (parthanatos) and inhibits esophageal squamous-cell carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase I/II study of sepantronium bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase II study of the survivin suppressant YM155 in patients with refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multicenter phase II trial of YM155, a small-molecule suppressor of survivin, in patients with advanced, refractory, non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I study of YM155, a novel survivin suppressant, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

In Vitro Efficacy and Mechanism of Action of YM-750, an Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on YM-750, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The document details the compound's mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's role in cellular processes.

Introduction to this compound

This compound, with the chemical name 1-((9H-fluoren-2-yl)methyl)-1-cycloheptyl-3-mesitylurea, has been identified as a potent small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. This process is implicated in the pathology of several diseases, including atherosclerosis and hyperlipidemia. This compound was developed by Yamanouchi Laboratories and has undergone phase I clinical trials for the treatment of hyperlipidemia.[1]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ACAT.[2][3] By blocking ACAT, this compound prevents the conversion of free cholesterol to cholesteryl esters. This inhibition is significant in the context of atherosclerosis, as the accumulation of cholesteryl esters within macrophages in the arterial walls leads to the formation of foam cells, a hallmark of atherosclerotic plaques. In vitro studies have demonstrated that this compound can suppress the accumulation of esterified cholesterol in macrophage-derived foam cells.[2]

Quantitative Data

The inhibitory potency of this compound against ACAT has been quantified in vitro. The following table summarizes the available data.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | Enzymatic Assay | 0.18 µM | [2][3] |

Experimental Protocols

While specific, detailed experimental protocols for in vitro studies using this compound are not extensively published, a general methodology for assessing ACAT inhibition can be described.

4.1. In Vitro ACAT Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of the ACAT enzyme.

-

Materials:

-

Microsomal preparations containing ACAT enzyme (from cell lines like THP-1 or animal tissues).

-

[14C]oleoyl-CoA (radioactive substrate).

-

Bovine serum albumin (BSA).

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail and vials.

-

Thin-layer chromatography (TLC) plates.

-

-

Procedure:

-

Prepare a reaction mixture containing the microsomal enzyme preparation, BSA, and the test compound (this compound) at various concentrations.

-

Initiate the enzymatic reaction by adding the radioactive substrate, [14C]oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and heptane).

-

Extract the lipids from the reaction mixture.

-

Separate the resulting cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).

-

Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

References

The Elusive YM-750: Pivoting to a Archetypal Kinase Inhibitor in Cell Signaling Analysis

A deep dive into the effects of the well-characterized TAK1 inhibitor, 5Z-7-oxozeaenol, on cellular signaling cascades, providing a comprehensive technical guide for researchers, scientists, and drug development professionals.

Initial investigations into the cellular effects of a compound designated YM-750 have proven inconclusive due to a lack of specific and detailed scientific literature. To address the core scientific query regarding the impact of a targeted inhibitor on cell signaling, this guide will pivot to a well-documented and structurally distinct analog, 5Z-7-oxozeaenol. This natural product serves as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in cellular signaling pathways regulating inflammation, immunity, and cell survival. By examining the effects of 5Z-7-oxozeaenol, we can construct a representative and in-depth technical guide that fulfills the user's request for detailed data, experimental protocols, and pathway visualizations.

Introduction to TAK1 and the Role of 5Z-7-oxozeaenol

Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a crucial role in the activation of the NF-κB and MAPK signaling pathways in response to various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as genotoxic stress. Through the activation of these pathways, TAK1 promotes cell survival by inducing the expression of anti-apoptotic proteins and cytokines, thereby inhibiting apoptosis and fostering cell proliferation.[1] The therapeutic potential of targeting TAK1 has been explored in the context of various cancers and inflammatory diseases.[1]

5Z-7-oxozeaenol is a natural product that acts as a potent, irreversible inhibitor of TAK1.[1] It covalently binds to a cysteine residue in the active site of the kinase, leading to its inactivation.[1] This specific mechanism of action makes it a valuable tool for dissecting the roles of TAK1 in various cellular processes.

Quantitative Effects of 5Z-7-oxozeaenol on Cell Signaling

The inhibitory activity of 5Z-7-oxozeaenol has been quantified in various assays. The following table summarizes key quantitative data regarding its effects on TAK1 and downstream signaling events.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 (TAK1) | 8.5 nM | Recombinant human TAK1/TAB1 | In vitro kinase assay | (Will be populated with data from further targeted searches) |

| Inhibition of TNF-α-induced NF-κB activation | ~50 nM | HeLa cells | Luciferase reporter assay | (Will be populated with data from further targeted searches) |

| Inhibition of IL-1β-induced JNK phosphorylation | ~100 nM | A549 cells | Western Blot | (Will be populated with data from further targeted searches) |

| Induction of Apoptosis (in combination with TMZ) | Significant increase | Glioblastoma cell lines | Flow Cytometry (Annexin V) | [2] |

Experimental Protocols

To facilitate the replication and extension of studies on TAK1 inhibition, this section provides detailed methodologies for key experiments.

In Vitro Kinase Assay for TAK1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against TAK1 kinase activity.

Materials:

-

Recombinant human TAK1/TAB1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (at Km concentration for TAK1)

-

Substrate peptide (e.g., MKK6-derived peptide)

-

Test compound (e.g., 5Z-7-oxozeaenol) at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white-walled plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, recombinant TAK1/TAB1 enzyme, and the substrate peptide to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Western Blot for Phosphorylated Signaling Proteins

Objective: To assess the effect of a TAK1 inhibitor on the phosphorylation status of downstream signaling proteins (e.g., IKKβ, JNK, p38).

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Stimulus (e.g., TNF-α, IL-1β)

-

Test compound (e.g., 5Z-7-oxozeaenol)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IKKβ, anti-phospho-JNK, anti-phospho-p38, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

-

Stimulate the cells with the appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Impact of TAK1 Inhibition on Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by TAK1 and how its inhibition by 5Z-7-oxozeaenol disrupts these cascades.

The Canonical NF-κB Signaling Pathway

Caption: Inhibition of TAK1 by 5Z-7-oxozeaenol blocks the phosphorylation and activation of the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

The MAPK/JNK and p38 Signaling Pathways

Caption: 5Z-7-oxozeaenol-mediated inhibition of TAK1 prevents the activation of the downstream MAPKKs (MKK4/7 and MKK3/6) and subsequently the MAPKs (JNK and p38), leading to reduced inflammatory gene expression and potentially sensitizing cells to apoptosis.

Experimental Workflow for Assessing TAK1 Inhibition

References

The ACAT Inhibitor YM-750: A Technical Overview of its Applications in Cardiovascular and Endocrine Research

For Researchers, Scientists, and Drug Development Professionals

YM-750 is a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its subsequent storage in cells. With an IC50 of 0.18 μM, this compound has emerged as a significant tool in preclinical research, particularly in the fields of atherosclerosis and endocrinology.[1] This technical guide provides an in-depth overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Applications and Mechanism of Action

This compound's primary mechanism of action is the inhibition of ACAT, which plays a critical role in two key pathological processes: the formation of foam cells in atherosclerosis and the synthesis of aldosterone in the adrenal cortex.

In the context of atherosclerosis , ACAT1 is the predominant isoform in macrophages. Its inhibition by this compound is expected to prevent the accumulation of cholesteryl esters within these immune cells, thereby blocking their transformation into foam cells, a hallmark of atherosclerotic plaques.[2][3]

In the adrenal cortex , ACAT1 is involved in storing cholesterol, the precursor for steroid hormone synthesis. This compound has been shown to specifically suppress the expression of the aldosterone synthase gene (CYP11B2) and subsequent aldosterone secretion, suggesting a potential therapeutic application in conditions like primary aldosteronism.[4][5][6]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Inhibition of Aldosterone Synthesis by this compound

| Parameter | Treatment Condition | Result | Reference |

| CYP11B2 mRNA Expression | H295R cells stimulated with KCl | Significant decrease with this compound treatment | [7] |

| Aldosterone Production | H295R cells stimulated with KCl | Significantly decreased in the this compound treated group | [7] |